molecular formula C19H26N4O5S3 B2771266 ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 392318-66-0

ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2771266
CAS No.: 392318-66-0
M. Wt: 486.62
InChI Key: PTSJBFXZMNQQEI-UHFFFAOYSA-N
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Description

ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Scientific Research Applications

ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy. It may also have applications in the treatment of other diseases, such as viral infections and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 4-(dipropylsulfamoyl)benzoic acid with thiosemicarbazide to form the intermediate 5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate undergoes various chemical reactions, including:

Comparison with Similar Compounds

ethyl 2-({5-[4-(dipropylsulfamoyl)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate can be compared with other thiadiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug that also contains a thiadiazole ring.

    Abafungin: An antifungal drug with a thiadiazole core.

Properties

IUPAC Name

ethyl 2-[[5-[[4-(dipropylsulfamoyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5S3/c1-4-11-23(12-5-2)31(26,27)15-9-7-14(8-10-15)17(25)20-18-21-22-19(30-18)29-13-16(24)28-6-3/h7-10H,4-6,11-13H2,1-3H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSJBFXZMNQQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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